Bergamottin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bergamottin, also known as 5-geranoxypsoralen, is a natural furanocoumarin predominantly found in grapefruit and bergamot orange. It was first isolated from bergamot oil in 1937 and is primarily responsible for the well-known grapefruit juice effect, which significantly affects the metabolism of various medications by inhibiting cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to increased bioavailability of certain drugs in the bloodstream, making bergamottin a compound of interest in pharmacology and toxicology .

Bergamottin exhibits significant biological activities beyond its role as a cytochrome P450 inhibitor. It has been studied for its potential antimutagenic properties, demonstrating effectiveness against mutagens such as 3-methylcholanthrene and benzo[a]pyrene . Furthermore, research indicates that bergamottin and its derivatives may possess anticancer properties, particularly through modifications that enhance their efficacy against cancer cell lines . The compound's ability to modulate enzyme activity also suggests potential therapeutic applications in enhancing the bioavailability of co-administered drugs.

The synthesis of bergamottin can be achieved through several methods, often starting from simpler compounds derived from the shikimate pathway. A common synthetic route involves the alkylation of umbelliferone with geranyl pyrophosphate to yield bergapten, followed by further transformations to obtain bergamottin . Recent studies have explored novel synthetic analogs that enhance its potency as a CYP3A4 inhibitor by incorporating paramagnetic groups or other modifications to the geranyl side chain .

Bergamottin's primary application lies in its role as a natural inhibitor of cytochrome P450 enzymes, especially CYP3A4. This property has significant implications in pharmacology, particularly in drug interactions where grapefruit juice consumption can alter the metabolism of medications such as statins and antihypertensives. Additionally, ongoing research aims to explore its potential use in developing therapeutic agents that can improve drug bioavailability or serve as anticancer agents .

Numerous studies have focused on bergamottin's interactions with various medications. The compound is known to inhibit the metabolism of numerous drugs processed by CYP3A4, leading to increased plasma concentrations and potential adverse effects. For example, it has been shown to affect the pharmacokinetics of statins like lovastatin and simvastatin . The duration of this interaction can last up to 72 hours after grapefruit consumption due to the time required for enzyme activity recovery . Understanding these interactions is crucial for clinicians when prescribing medications that may interact with grapefruit products.

Bergamottin belongs to a class of compounds known as furanocoumarins, which share structural similarities but differ in their biological activities and chemical properties. Here are some notable similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Dihydroxybergamottin | Furanocoumarin | Stronger CYP3A4 inhibitor than bergamottin |

| Psoralen | Furanocoumarin | Antimicrobial and phototoxic properties |

| Angelicin | Angular furanocoumarin | Antiviral and anticancer properties |

| 6′,7′-Epoxybergamottin | Oxidized derivative | Inhibits CYP3A4; potential therapeutic uses |

Uniqueness: Bergamottin is particularly unique due to its potent inhibition of CYP3A4 and its widespread presence in grapefruit juice. Unlike other furanocoumarins, it specifically enhances the oral bioavailability of certain drugs while also exhibiting potential anticancer effects when modified chemically .

Molecular Structure and Isomeric Variations

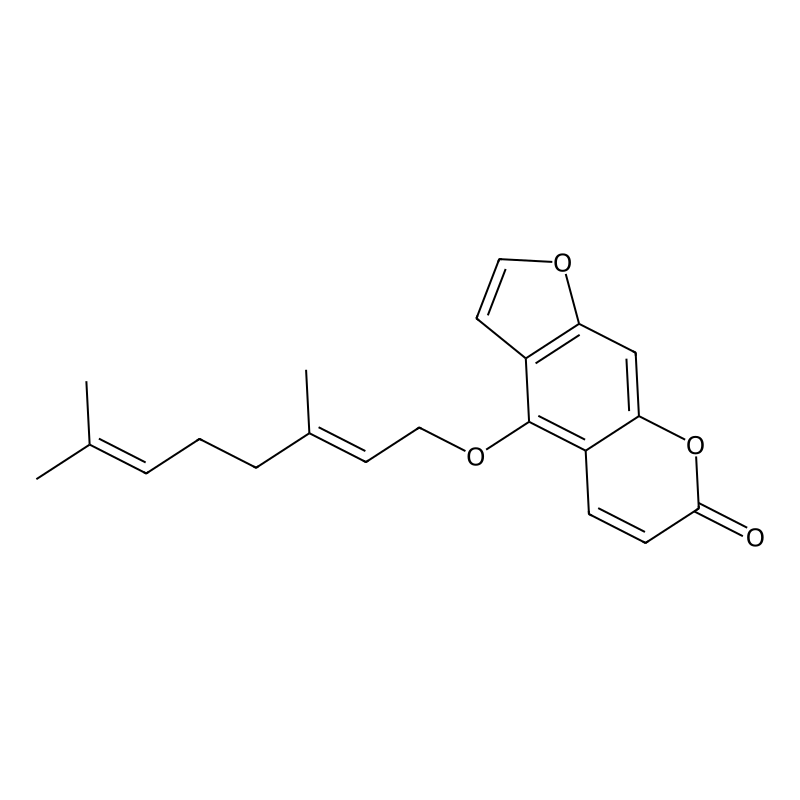

Bergamottin (C~21~H~22~O~4~) is a linear furanocoumarin derivative functionalized with a geraniol-derived side chain. Its IUPAC name, (E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one, reflects the fusion of a furan ring with a coumarin backbone and a prenyloxy substituent. Unlike its structural analogs α- and β-bergamotene, which exhibit double-bond positional isomerism, bergamottin itself does not have known isomeric forms. However, its biosynthetic precursor, psoralen, undergoes regioselective hydroxylation at either the C-5 or C-8 position, leading to intermediates like bergaptol and xanthotoxol.

Table 1: Key Molecular Properties of Bergamottin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~21~H~22~O~4~ | |

| Molecular Weight | 338.40 g/mol | |

| CAS Registry Number | 7380-40-7 | |

| SMILES Notation | CC1=CC(=O)OC2=C1C=CC3=C2OCO3 | |

| LogP (Octanol-Water) | 3.87 (predicted) |

The planar structure of bergamottin facilitates π-π stacking interactions with aromatic residues in cytochrome P450 enzymes, underpinning its role as a CYP3A4 inhibitor.

Biosynthetic Pathways in Rutaceae Family Plants

Bergamottin biosynthesis integrates metabolites from the shikimate and mevalonate pathways (Figure 1). The pathway initiates with umbelliferone (7-hydroxycoumarin), which undergoes prenylation via dimethylallyl pyrophosphate (DMAPP) to form demethylsuberosin. Subsequent oxidative cleavage by marmesin synthase yields psoralen, a pivotal intermediate.

Critical oxygenation steps are mediated by cytochrome P450 enzymes:

- CYP71AZ18 hydroxylates psoralen at C-5 to produce bergaptol.

- CYP71AZ19 and CYP83F95 catalyze C-8 hydroxylation, yielding xanthotoxol.

Methylation of bergaptol by bergaptol O-methyltransferase then generates bergapten, which undergoes geranyloxy substitution to form bergamottin. Notably, Citrus paradisi (grapefruit) exhibits tissue-specific expression of these enzymes, with highest bergamottin accumulation in flavedo and juice vesicles.

Table 2: Enzymatic Steps in Bergamottin Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Umbelliferone | Prenyltransferase | Demethylsuberosin |

| 2 | Demethylsuberosin | Marmesin synthase | Psoralen |

| 3 | Psoralen | CYP71AZ18/CYP71AZ19 | Bergaptol/Xanthotoxol |

| 4 | Bergaptol | O-Methyltransferase | Bergapten |

| 5 | Bergapten | Geranyltransferase | Bergamottin |

Recent genome assemblies of Angelica dahurica have revealed gene duplication events in CYP450 subfamilies, driving neofunctionalization and species-specific diversification of furanocoumarin pathways.

Physicochemical Properties and Stability Profiles

Bergamottin is a lipophilic compound (logP = 3.87) with limited aqueous solubility (0.12 mg/mL at 25°C). Its stability is influenced by environmental factors:

- Photostability: Exposure to UVA (320–400 nm) induces photoreactivity, leading to the formation of epoxybergamottin (C~21~H~22~O~5~). This photodegradate retains CYP3A4 inhibitory activity but exhibits reduced DNA intercalation compared to parent bergamottin.

- Thermal Stability: Decomposition occurs at temperatures >200°C, with a melting point of 148–150°C.

- pH Sensitivity: Bergamottin remains stable in acidic conditions (pH 2–6) but undergoes hydrolysis at alkaline pH (>8), yielding geraniol and bergapten.

Pharmacokinetic Interactions: By irreversibly inhibiting CYP3A4, bergamottin increases the bioavailability of drugs like simvastatin and felodipine by 3- to 5-fold. This interaction is exploited clinically in ritonavir-boosted antiretroviral therapies.

Cytochrome P450 Enzyme Inhibition Dynamics

CYP3A4 Isoform Specificity and Kinetic Parameters

Bergamottin demonstrates potent mechanism-based inactivation of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for metabolizing ~50% of clinically used drugs. In reconstituted systems containing purified CYP3A4, NADPH-cytochrome P450 reductase, cytochrome b5, and phospholipids, bergamottin inactivates the enzyme in a time- and concentration-dependent manner [1] [2]. Kinetic analyses reveal a kinactivation of 0.3 min-1 and a KI of 7.7 μM, indicating high binding affinity and efficient catalytic conversion to reactive intermediates [2]. The inactivation process follows pseudo-first-order kinetics, with ≈70% loss of erythromycin N-demethylase activity observed within 30 minutes [1].

Notably, bergamottin’s effects extend beyond competitive inhibition. UV-visible spectroscopy and HPLC analyses demonstrate that ≈50% of apoP450 becomes irreversibly modified during inactivation, while heme integrity remains largely preserved (>90% retention) [1]. This suggests bergamottin-derived metabolites form covalent adducts with apoprotein residues in the enzyme’s active site, rendering CYP3A4 nonfunctional [2]. The specificity of this interaction is underscored by bergamottin’s minimal impact on other CYP isoforms—while it inhibits CYP1A2, CYP2C9, and CYP2D6 at micromolar concentrations, the inactivation efficiency (kinactivation/KI) for CYP3A4 exceeds that of other isoforms by 3- to 5-fold [3].

Allosteric Modulation of Hepatic Detoxification Systems

Bergamottin’s influence on hepatic metabolism extends to non-CYP3A4 pathways through allosteric modulation. In human hepatocytes, 5 μM bergamottin reduces ethoxyresorufin O-dealkylase (CYP1A1/2) activity by 100% while paradoxically increasing CYP1A1/2 mRNA levels 2.5-fold [3]. This dual effect—acute enzyme inhibition coupled with transcriptional upregulation—suggests bergamottin acts as a bifunctional modulator, potentially via interactions with nuclear receptors like the aryl hydrocarbon receptor (AhR).

The compound also alters phase II metabolism, albeit less potently. UDP-glucuronosyltransferase activity decreases by 20–30% in bergamottin-treated hepatocytes, while sulfotransferase activity remains unaffected [3]. These differential effects imply selective interference with cofactor binding or enzyme conformational changes rather than direct active-site targeting.

Antiproliferative Signaling Pathways in Neoplastic Cells

Bergamottin suppresses cancer cell proliferation through multimodal signaling interference. In prostate cancer (PC) models, 25 μM bergamottin reduces androgen receptor (AR) nuclear translocation by 60%, as quantified via confocal microscopy, and decreases prostate-specific antigen (PSA) secretion by 75% [5]. This AR antagonism correlates with G0/G1 cell cycle arrest, mediated by downregulation of cyclin D1 (↓80%) and CDK4 (↓65%) [5].

Colon cancer studies reveal additional pathway modulation. Bergamottin (12.5 μM) inhibits Ras/Raf/ERK signaling, reducing phosphorylated ERK1/2 levels by 90% in HT-29 cells [6] [7]. Concomitant upregulation of p21Cip1 (↑300%) and p27Kip1 (↑250%) enhances cell cycle arrest at G2/M phase, while cyclin B1 and Cdc2 expression drop by 70–80% [6]. The antiproliferative effects exhibit lineage specificity, with IC50 values ranging from 12.5 μM (HT-29 colon) to >50 μM (non-malignant CDD-18Co cells) [7].

Pro-Apoptotic Cascade Activation Mechanisms

Bergamottin induces apoptosis through mitochondrial and death receptor pathways. In RKO colon carcinoma cells, 25 μM treatment increases Bax/Bcl-2 ratio 8-fold, triggering cytochrome c release and caspase-9 activation [6] [7]. Subsequent cleavage of caspase-3 (↑400%) and PARP (↑350%) confirms execution-phase apoptosis, with annexin V+ populations reaching 26% at 24 hours [6].

Prostate cancer models show complementary mechanisms: bergamottin (50 μM) increases caspase-8 activity 3-fold within 6 hours, indicating extrinsic pathway engagement [5]. This dual activation pathway—intrinsic via Bax/Bcl-2 imbalance and extrinsic through death receptor signaling—enables bergamottin to overcome apoptotic resistance mechanisms common in advanced malignancies.

High-Performance Liquid Chromatography (HPLC) Optimization

High-Performance Liquid Chromatography represents the most widely employed technique for bergamottin analysis, offering robust quantitative capabilities and excellent reproducibility. The optimization of HPLC methods for bergamottin has focused on achieving baseline separation from related furanocoumarins while maintaining acceptable analysis times.

Column Selection and Mobile Phase Optimization

The most effective HPLC separations utilize reversed-phase C18 columns with specific particle sizes and dimensions optimized for bergamottin analysis. The Sunfire C18 analytical column (4.6 mm × 250 mm, 5 μm) has demonstrated superior performance, providing retention times of approximately 31.9 minutes under optimized conditions [1]. Alternative column chemistries include the Inertsil ODS-2 column (particle size 5 μm) and the Capcell Pak SG-Phenyl column (4.6 mm × 25 cm, 5 μm particle size), which offer comparable separation efficiency [2] [3].

Mobile phase composition significantly influences bergamottin retention and peak shape. The optimal gradient system employs water (solvent A) and acetonitrile (solvent B) with the following elution profile: 0-1 min, 10% B; 1-5 min, 10-80% B; 5-10 min, 80% B; 10-12 min, 80-95% B; 12-15 min, 95% B; 15-19 min, 95-10% B; 19-21 min, 10% B. This gradient ensures complete separation of bergamottin from co-eluting compounds while maintaining peak symmetry [1].

Detection Parameters and Validation

Photodiode array detection at 250 nm provides optimal sensitivity for bergamottin quantification, with secondary monitoring at 310 nm for confirmation. The method demonstrates excellent linearity across the concentration range of 31.25-1000 μg/mL, with correlation coefficients exceeding 0.999. The lower limit of quantification has been established at 0.5 μmol/L, with interday coefficients of variation below 5.9% [4].

Advanced HPLC Configurations

Ultra-Performance Liquid Chromatography (UPLC) systems offer enhanced sensitivity and reduced analysis times. The UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) enables bergamottin detection at concentrations as low as 0.025 nM in human plasma, representing the highest sensitivity currently available for this compound [5]. The method utilizes a flow rate of 0.3 mL/min with a total run time of 2.1 minutes, significantly reducing analysis time compared to conventional HPLC methods.

Mass Spectrometric Detection Parameters

Mass spectrometric detection provides unequivocal identification of bergamottin through molecular ion confirmation and characteristic fragmentation patterns. The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bergamottin analysis in complex matrices.

Ionization Conditions and Source Parameters

Electrospray ionization (ESI) in positive ion mode provides optimal sensitivity for bergamottin detection. The key ionization parameters include capillary voltage of 4000 V, atomizer pressure of 45 psi, and dry gas velocity of 5 L/min at 325°C. These conditions ensure efficient ionization of the protonated molecular ion [M+H]⁺ at m/z 339 [1].

Fragmentation Patterns and Product Ion Analysis

The most significant fragmentation pathway involves the loss of the geranyl side chain (C₁₀H₁₆, -136 Da) to produce the base peak at m/z 203, corresponding to the bergaptol residue. This fragment represents the psoralen core structure and serves as the primary quantification transition. The secondary fragmentation produces ions at m/z 147 through the loss of C₁₂H₁₆O₂ (-192 Da), involving furan ring opening and additional side chain fragmentation [1] [6].

Multiple Reaction Monitoring (MRM) Optimization

For quantitative analysis, MRM transitions have been optimized as follows: bergamottin precursor ion m/z 339 → product ions m/z 203 and m/z 147. The collision energy for the 339 → 203 transition is optimized at 25 eV, while the 339 → 147 transition requires 35 eV. These parameters provide maximum sensitivity while maintaining specificity for bergamottin in complex matrices [6].

Method Validation and Performance Characteristics

The LC-MS/MS method demonstrates exceptional performance with detection limits of 0.025 nM and quantification limits of 0.1 nM in plasma matrices. The method shows linear response across four orders of magnitude (0.1-100 nM) with correlation coefficients exceeding 0.999. Recovery studies demonstrate extraction efficiencies ranging from 85-97% across different concentration levels [7].

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of bergamottin, enabling complete assignment of all carbon and proton environments. The compound exhibits characteristic NMR signatures that facilitate unambiguous identification.

Proton NMR (¹H-NMR) Characterization

The ¹H-NMR spectrum of bergamottin in CDCl₃ reveals several diagnostic signals. The most downfield signal appears at δ 8.16 (1H, d, J = 9.8 Hz) corresponding to H-4 of the coumarin ring. The H-3 proton resonates at δ 6.27 (1H, d, J = 9.8 Hz), showing characteristic coupling with H-4. The furan ring protons appear at δ 7.59 (1H, d, J = 2.4 Hz, H-9) and δ 6.96 (1H, dd, J = 2.3, 0.8 Hz, H-10) [1].

The geranyl side chain protons provide additional structural confirmation, with H-1′ appearing as a doublet at δ 4.95 (2H, d, J = 6.9 Hz) and H-2′ as a triplet-quartet at δ 5.54 (1H, tq, J = 6.9, 5.8 Hz). The methyl groups of the geranyl moiety resonate at δ 1.69 (3H, brs, H-9′), δ 1.68 (3H, brs, H-8′), and δ 1.60 (3H, brs, H-10′) [1].

Carbon NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides complete carbon framework characterization. The carbonyl carbon (C-2) appears at δ 161.46, while the ether carbon (C-7) resonates at δ 158.29. The aromatic carbons of the benzopyran system appear between δ 152.83 (C-8a) and δ 107.70 (C-4a). The geranyl side chain carbons are clearly distinguished, with C-1′ at δ 69.92 and the terminal methyl carbons at δ 25.82, δ 17.86, and δ 16.82 [1].

Infrared Spectroscopy (FTIR) Characterization

Fourier Transform Infrared spectroscopy provides rapid functional group identification and structural confirmation. Bergamottin exhibits characteristic absorption bands that enable identification and purity assessment.

Functional Group Analysis

The FTIR spectrum of bergamottin shows characteristic absorptions in the hydroxyl region (3088-3399 cm⁻¹), attributed to O-H stretching vibrations. The carbonyl stretch appears at 1738 cm⁻¹, confirming the presence of the lactone functionality. C-H stretching vibrations of the aliphatic geranyl side chain appear between 2760-3100 cm⁻¹ [8].

Fingerprint Region Characterization

The fingerprint region (600-1500 cm⁻¹) provides compound-specific information. Aromatic C=C stretching vibrations appear between 1580-1615 cm⁻¹, while C-N stretching (where applicable) occurs around 1240 cm⁻¹. Additional characteristic bands at 1020, 884, and 918 cm⁻¹ are attributed to terpenoid components [8].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy plays a crucial role in bergamottin analysis, providing both quantitative and qualitative information about the compound's chromophoric properties.

Electronic Absorption Characteristics

Bergamottin exhibits characteristic UV absorption maxima at 250 nm and 308 nm, reflecting the extended conjugation of the furanocoumarin chromophore. An additional absorption maximum appears at 310 nm, which is commonly used for HPLC detection. The compound demonstrates strong absorption in the UV-A region (325-365 nm) with spectral peaks at 335-345 nm, accounting for its photosensitizing properties [9] [10].

Photostability Studies

UV-Vis spectroscopy enables monitoring of bergamottin photostability under various conditions. The compound shows significant photodegradation upon UV irradiation, with degradation partly inhibited by molecular oxygen and cinnamate sunscreens acting as triplet excited state quenchers. The photostability studies reveal that bergamottin accounts for approximately two-thirds of the UV-A and UV-B light absorption by bergamot oil [9].

Sample Preparation and Enrichment Strategies

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction represents the most widely employed sample preparation technique for bergamottin analysis, offering selective enrichment and matrix cleanup capabilities.

Reversed-Phase C18 SPE

C18 solid-phase extraction cartridges provide excellent retention of bergamottin through hydrophobic interactions. The optimal SPE protocol involves cartridge conditioning with 1 mL methanol followed by equilibration with 1 mL water containing 5% methanol. Sample loading is performed at flow rates not exceeding 1 drop per second to ensure maximum retention. Washing with 1 mL of 5% methanol in water removes polar interferences while maintaining bergamottin retention. Final elution with 1 mL methanol provides quantitative recovery [11].

Method Performance and Validation

Comparative studies of different SPE sorbents demonstrate that reversed-phase DSC-18LT cartridges provide the highest extraction recovery for bergamottin and related furanocoumarins. Recovery rates typically range from 65-97% depending on matrix complexity and extraction conditions. The method shows excellent reproducibility with relative standard deviations below 10% for replicate extractions [11].

High-Speed Counter-Current Chromatography (HSCCC) Purification

High-Speed Counter-Current Chromatography offers unique advantages for bergamottin purification, providing high purity isolates without irreversible adsorption losses.

Solvent System Optimization

The optimal HSCCC solvent system for bergamottin purification consists of hexane-ethyl acetate-methanol-water (1:1:2:0.625, v/v/v/v). This system provides partition coefficients (K values) of 1.50 for impurities and 2.19 for bergamottin, with a selectivity ratio of 1.46. The upper phase serves as the stationary phase while the lower phase acts as the mobile phase [1].

Operational Parameters and Performance

The HSCCC separation is performed at 900 rpm revolution speed with a flow rate of 2.0 mL/min. The stationary phase retention rate of 68% ensures optimal separation efficiency. Under these conditions, bergamottin with 94.01% purity is obtained with a recovery rate of 65.73%. The method enables processing of 74.6 mg of silica gel-refined sample to yield 22.6 mg of high-purity bergamottin [1].

Advanced Extraction Techniques

Dispersive Liquid-Liquid Microextraction (DLLME)

Ionic liquid-based dispersive liquid-liquid microextraction represents an innovative approach for bergamottin extraction from cosmetic formulations. The method employs 1-propyloxy-3-ethoxyimidazolium bis(trifluoromethane)sulfonamide as the extraction solvent, providing recoveries of 85-110% with relative standard deviations below 12%. The technique offers environmental advantages through reduced solvent consumption and enhanced selectivity [12].

QuEChERS Methodology

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach has been adapted for bergamottin extraction from fruit and vegetable matrices. The method utilizes acetonitrile extraction followed by salting-out with magnesium sulfate and sodium chloride. Dispersive solid-phase extraction cleanup with C18 and primary secondary amine (PSA) sorbents provides effective matrix removal. Recovery rates range from 74-106% across different matrices [13].

Supercritical Fluid Extraction (SFE)